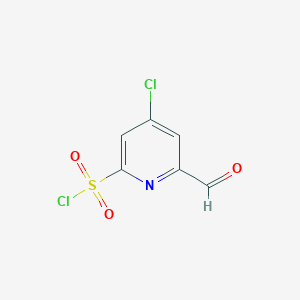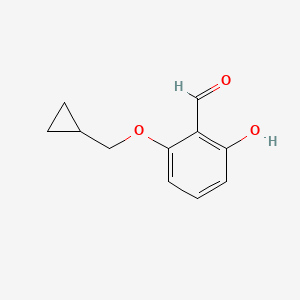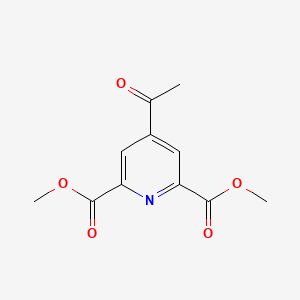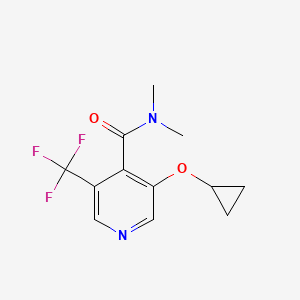
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.241 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group, a trifluoromethyl group, and an isonicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide involves several steps. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Core: The starting material, isonicotinic acid, is converted to isonicotinamide through an amidation reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using a methylating agent like methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropoxy group and the isonicotinamide core contribute to its binding affinity to target proteins and enzymes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide can be compared with similar compounds such as:
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)benzamide: This compound has a benzamide core instead of an isonicotinamide core, leading to different chemical properties and applications.
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: This compound has a pyridin-2-amine core, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13F3N2O2 |
|---|---|
Peso molecular |
274.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N-dimethyl-5-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)10-8(12(13,14)15)5-16-6-9(10)19-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
KKSCWWHYIPOWTH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=NC=C1C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


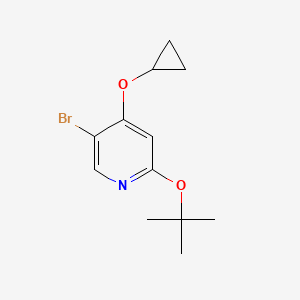
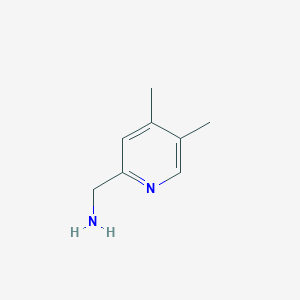
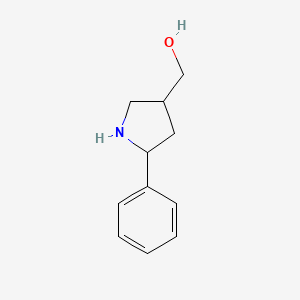
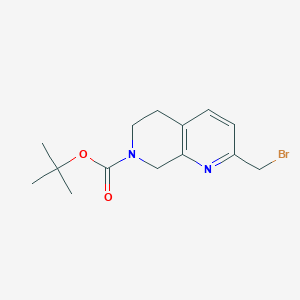
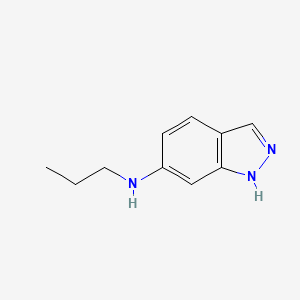
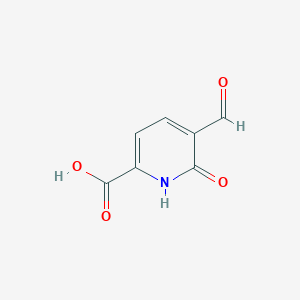
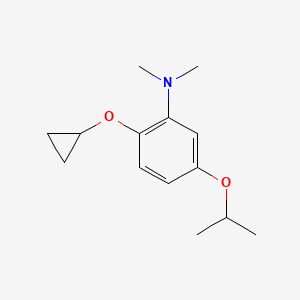
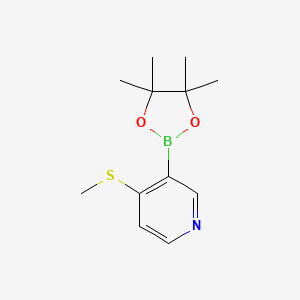
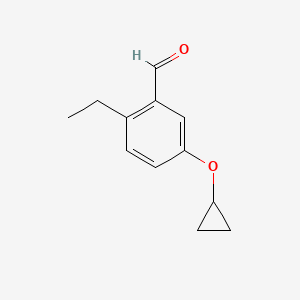
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)

